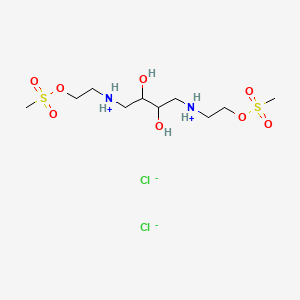
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a hexahydroazepinoindole core, which is a fused ring system combining an azepine ring with an indole moiety. The presence of a methoxy group at the 8th position adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 6-methoxy-α-tetralone, which undergoes a series of reactions including carbon extension and cyclization to form the desired azepinoindole structure . Another method involves the use of 3-(3-methoxyphenyl)propanoic acid, which is extended and cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the azepinoindole core. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Biology: Its structural features make it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique properties may be explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: It can be used in the development of new industrial chemicals and materials with specialized functions.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the 5-HT2A receptor and an antagonist for the 5-HT2B receptor . These interactions can modulate various physiological processes, including neurotransmission and cellular signaling, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tabernanthalog fumarate: This compound shares a similar azepinoindole core and exhibits comparable biological activities.
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole:
Uniqueness
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological phenomena.
Propriétés
Numéro CAS |
15918-71-5 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
8-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-9-2-3-10-11-4-6-14-7-5-12(11)15-13(10)8-9;/h2-3,8,14-15H,4-7H2,1H3;1H |
Clé InChI |
OZDHCAKMUCIZQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C([NH2+]2)CCNCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















